molecular formula C5H5F3N2S B1377991 4-Methyl-5-(trifluoromethyl)thiazol-2-amine CAS No. 1257329-71-7

4-Methyl-5-(trifluoromethyl)thiazol-2-amine

Cat. No.: B1377991
CAS No.: 1257329-71-7
M. Wt: 182.17 g/mol
InChI Key: URIRTMPDHCZFSA-UHFFFAOYSA-N
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Description

4-Methyl-5-(trifluoromethyl)thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

4-Methyl-5-(trifluoromethyl)thiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to the accumulation of DNA double-strand breaks, ultimately resulting in cell death. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism . These effects can result in various cellular outcomes, including cell proliferation, differentiation, or apoptosis, depending on the context and concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of topoisomerase II by binding to its active site, thereby preventing the enzyme from catalyzing the relaxation of supercoiled DNA . This inhibition results in the accumulation of DNA double-strand breaks and subsequent cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth or reducing inflammation . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound can interact with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter metabolite levels, ultimately influencing cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its effects on cellular function . The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(trifluoromethyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-(trifluoromethyl)ethanone with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(trifluoromethyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-(trifluoromethyl)thiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
  • 4-(Trifluoromethyl)thiazol-2-amine
  • 2-Aminothiazole derivatives

Uniqueness

4-Methyl-5-(trifluoromethyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a trifluoromethyl group on the thiazole ring enhances its reactivity and binding affinity, making it more effective in its applications compared to other similar compounds .

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S/c1-2-3(5(6,7)8)11-4(9)10-2/h1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIRTMPDHCZFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257329-71-7
Record name 4-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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